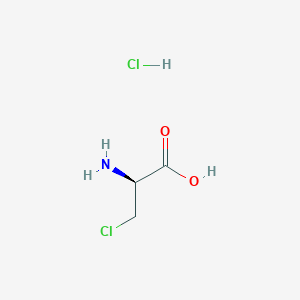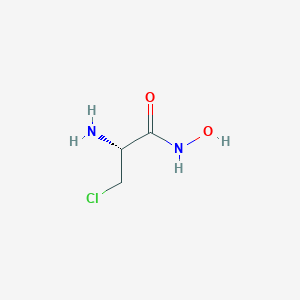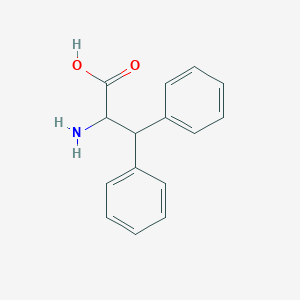
H-alpha-Me-D-Phe(3-I)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“H-alpha-Me-D-Phe(3-I)-OH” is a synthetic compound that belongs to the class of modified amino acids It is characterized by the presence of a methyl group at the alpha position, a D-phenylalanine residue, and an iodine atom at the third position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-alpha-Me-D-Phe(3-I)-OH” typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive functional groups during the synthesis.
Introduction of the Methyl Group: The alpha position is methylated using reagents such as methyl iodide in the presence of a base.
Iodination: The phenyl ring is iodinated at the third position using iodine or an iodine-containing reagent.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.
化学反応の分析
Types of Reactions
“H-alpha-Me-D-Phe(3-I)-OH” can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield iodinated derivatives, while substitution can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of “H-alpha-Me-D-Phe(3-I)-OH” depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the methyl group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
H-alpha-Me-D-Phe-OH: Lacks the iodine atom, making it less reactive in certain chemical reactions.
H-D-Phe(3-I)-OH: Lacks the methyl group, which may affect its binding properties.
H-alpha-Me-L-Phe(3-I)-OH: Contains the L-phenylalanine residue instead of the D-phenylalanine, which can influence its biological activity.
Uniqueness
“H-alpha-Me-D-Phe(3-I)-OH” is unique due to the combination of the methyl group, the D-phenylalanine residue, and the iodine atom. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
(2R)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLCZQGMUWCBV-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438693 |
Source


|
| Record name | H-alpha-Me-D-Phe(3-I)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457652-83-4 |
Source


|
| Record name | H-alpha-Me-D-Phe(3-I)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














